Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, with a 1-cyanocyclopropyl carbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate typically involves the esterification of 4-[(1-cyanocyclopropyl)carbamoyl]benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) or halogenating agents (e.g., bromine in acetic acid).
Major Products Formed
Hydrolysis: 4-[(1-cyanocyclopropyl)carbamoyl]benzoic acid.
Reduction: Tert-butyl 4-[(1-aminocyclopropyl)carbamoyl]benzoate.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular function and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the 1-cyanocyclopropyl carbamoyl group.
Tert-butyl 4-nitrobenzoate: Similar structure but contains a nitro group instead of the 1-cyanocyclopropyl carbamoyl group.
Tert-butyl 4-hydroxybenzoate: Similar structure but contains a hydroxyl group instead of the 1-cyanocyclopropyl carbamoyl group.
Uniqueness
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is unique due to the presence of the 1-cyanocyclopropyl carbamoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-15(2,3)21-14(20)12-6-4-11(5-7-12)13(19)18-16(10-17)8-9-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDFNLXCOFQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.